molecular formula C24H16N4S B1674623 GANT 58 CAS No. 64048-12-0

GANT 58

Cat. No.: B1674623
CAS No.: 64048-12-0
M. Wt: 392.5 g/mol
InChI Key: USWLOKMMUTWFMD-UHFFFAOYSA-N
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Description

GANT 58, also known as NSC 75503, is a small molecule inhibitor that targets the Hedgehog signaling pathway. It specifically inhibits the transcriptional activity of GLI1, a key effector in the Hedgehog pathway. This compound has shown significant antiproliferative and antitumor activities in various cancer models .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,3,4,5-Tetra(4-pyridyl)thiophene plays a significant role in biochemical reactions, particularly as an inhibitor of the Hedgehog signaling pathway . This compound interacts with various biomolecules, including enzymes and proteins. It inhibits the transcriptional activity of Gli proteins, which are crucial components of the Hedgehog pathway. By reducing the cellular levels of Gli1, Shh, and patched proteins, 2,3,4,5-Tetra(4-pyridyl)thiophene effectively disrupts the signaling cascade .

Cellular Effects

The effects of 2,3,4,5-Tetra(4-pyridyl)thiophene on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The inhibition of the Hedgehog signaling pathway by 2,3,4,5-Tetra(4-pyridyl)thiophene leads to altered gene expression patterns, affecting cell proliferation and differentiation . This compound has been shown to reduce the levels of key signaling molecules, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, 2,3,4,5-Tetra(4-pyridyl)thiophene exerts its effects through specific binding interactions with biomolecules. It binds to components of the Hedgehog signaling pathway, inhibiting the activity of Gli transcription factors . This inhibition results in decreased transcription of target genes, leading to reduced cellular levels of Hedgehog pathway components such as Gli1, Shh, and patched . The compound’s ability to interfere with these molecular interactions underpins its role as a potent pathway inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,4,5-Tetra(4-pyridyl)thiophene change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2,3,4,5-Tetra(4-pyridyl)thiophene remains stable under specific conditions, maintaining its inhibitory activity over extended periods .

Dosage Effects in Animal Models

The effects of 2,3,4,5-Tetra(4-pyridyl)thiophene vary with different dosages in animal models. At lower doses, the compound effectively inhibits the Hedgehog signaling pathway without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects of 2,3,4,5-Tetra(4-pyridyl)thiophene is crucial for its potential therapeutic applications .

Metabolic Pathways

2,3,4,5-Tetra(4-pyridyl)thiophene is involved in specific metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s role in the Hedgehog signaling pathway highlights its interaction with key metabolic enzymes . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects .

Transport and Distribution

The transport and distribution of 2,3,4,5-Tetra(4-pyridyl)thiophene within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of 2,3,4,5-Tetra(4-pyridyl)thiophene is essential for optimizing its therapeutic potential .

Subcellular Localization

2,3,4,5-Tetra(4-pyridyl)thiophene exhibits specific subcellular localization, which influences its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is crucial for its inhibitory effects on the Hedgehog signaling pathway and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

GANT 58 is synthesized through a multi-step process involving the formation of a thiophene core and subsequent functionalization with pyridine groups. The key steps include:

    Formation of the Thiophene Core: This involves the cyclization of a suitable precursor to form the thiophene ring.

    Functionalization with Pyridine Groups: The thiophene core is then functionalized with pyridine groups through a series of substitution reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as cyclization, substitution, and purification steps to achieve high purity levels (≥ 98%) .

Chemical Reactions Analysis

Types of Reactions

GANT 58 undergoes various chemical reactions, including:

    Substitution Reactions: The introduction of pyridine groups to the thiophene core.

    Oxidation and Reduction: Potential modifications to the thiophene ring and pyridine groups.

Common Reagents and Conditions

    Reagents: Common reagents include pyridine derivatives, thiophene precursors, and catalysts for cyclization.

    Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major product of these reactions is this compound itself, characterized by its high purity and specific molecular structure .

Comparison with Similar Compounds

Similar Compounds

    GANT 61: Another GLI antagonist that inhibits GLI1-induced transcription.

    Cyclopamine: Inhibits the Hedgehog pathway upstream of Smoothened.

    Vismodegib: A Smoothened inhibitor used in the treatment of basal cell carcinoma.

Uniqueness of GANT 58

This compound is unique in its ability to inhibit the Hedgehog signaling pathway downstream of Smoothened and Suppressor of Fused, leading to GLI1 nuclear accumulation. This makes it particularly effective in targeting cancers that are driven by aberrant Hedgehog signaling .

Properties

IUPAC Name

4-(2,4,5-tripyridin-4-ylthiophen-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4S/c1-9-25-10-2-17(1)21-22(18-3-11-26-12-4-18)24(20-7-15-28-16-8-20)29-23(21)19-5-13-27-14-6-19/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWLOKMMUTWFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(SC(=C2C3=CC=NC=C3)C4=CC=NC=C4)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291438
Record name 4,4',4'',4'''-(Thiene-2,3,4,5-tetrayl)tetrapyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64048-12-0
Record name 64048-12-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75503
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4',4'',4'''-(Thiene-2,3,4,5-tetrayl)tetrapyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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